5-Chloro-2-(3-chlorophenoxy)pyridine

Description

Properties

IUPAC Name |

5-chloro-2-(3-chlorophenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQUNIVTRGDIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Dihalogenated Pyridyl Ether

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(3-chlorophenoxy)pyridine

5-Chloro-2-(3-chlorophenoxy)pyridine is a halogenated diaryl ether built upon a pyridine scaffold. The pyridine ring is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve aqueous solubility.[1][2] The strategic placement of two chlorine atoms on this scaffold significantly modulates its electronic and lipophilic character. Chlorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-(3-chlorophenoxy)pyridine. As experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related compounds and outlines authoritative, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate or a core fragment in the synthesis of novel therapeutic agents and other high-value chemical entities.[4][5]

Core Physicochemical Profile

The fundamental identity and key physicochemical parameters of 5-Chloro-2-(3-chlorophenoxy)pyridine are summarized below. Understanding these properties is the first step in predicting the compound's behavior in both chemical and biological systems.

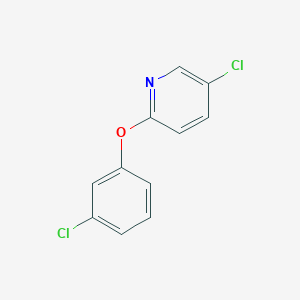

Chemical Structure:

Caption: Chemical structure of 5-Chloro-2-(3-chlorophenoxy)pyridine.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Method |

| IUPAC Name | 5-Chloro-2-(3-chlorophenoxy)pyridine | - |

| CAS Number | 28373-53-7 | [6] |

| Molecular Formula | C₁₁H₇Cl₂NO | - |

| Molecular Weight | 240.08 g/mol | [6] |

| Physical Form | Solid (Predicted) | Based on similar structures |

| Melting Point | Data not available | Requires experimental determination |

| Boiling Point | Data not available | Requires experimental determination |

| Aqueous Solubility | Low (Predicted) | Requires experimental determination |

| pKa (basic) | < 3 (Predicted) | Based on related chloropyridines[7][8] |

| LogP | ~4.0 (Predicted) | Based on related structures[9] |

Synthesis and Characterization

A robust synthetic route is essential for obtaining high-purity material for research and development. While a specific protocol for this molecule is not detailed in the available literature, a highly plausible pathway involves a nucleophilic aromatic substitution, such as an Ullmann-type condensation.

Proposed Synthetic Pathway

The synthesis would logically proceed by reacting 2,5-dichloropyridine with 3-chlorophenol. This reaction is typically catalyzed by a copper salt and requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

Caption: Proposed workflow for the synthesis of the title compound.

Causality:

-

Base (K₂CO₃): The base is crucial for deprotonating the hydroxyl group of 3-chlorophenol, generating the phenoxide anion which is a significantly stronger nucleophile required to attack the electron-deficient pyridine ring.

-

Copper(I) Catalyst: The Cu(I) catalyst facilitates the carbon-oxygen bond formation in this cross-coupling reaction, lowering the activation energy for the nucleophilic substitution at the C2 position of the pyridine ring, which is activated by the ring nitrogen.

-

High Temperature: Significant thermal energy is required to overcome the energy barrier for this type of aromatic substitution reaction.

Experimental Determination of Key Properties

Accurate experimental data is paramount for drug development. The following sections detail standardized protocols for determining the most critical physicochemical parameters.

Octanol-Water Partition Coefficient (LogP)

Rationale: The LogP value is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It quantifies the lipophilicity of a compound, which influences its ability to cross biological membranes and its potential for off-target binding. A LogP around 4.0 suggests high lipophilicity.

Protocol: Shake-Flask Method (OECD Guideline 107)

-

Preparation: Prepare a stock solution of the compound in n-octanol. The n-octanol and water phases must be mutually saturated before the experiment by mixing them for 24 hours and allowing them to separate.

-

Partitioning: Add a small, precise volume of the n-octanol stock solution to a known volume of the water phase in a glass vessel. The volume ratio should be adjusted to ensure the final concentration in each phase is within the analytical method's linear range.

-

Equilibration: Agitate the vessel at a constant temperature (typically 25 °C) until equilibrium is reached (e.g., 24 hours). Centrifugation is then used to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Acid Dissociation Constant (pKa)

Rationale: The pKa value dictates the ionization state of a molecule at a given pH. The pyridine nitrogen in the title compound is basic, but its basicity is significantly reduced by the electron-withdrawing effects of the two chloro-substituents and the phenoxy group. The ionization state profoundly impacts aqueous solubility, receptor binding, and formulation. The predicted pKa of <3 indicates it is a very weak base.[7][8]

Protocol: UV-Spectrophotometric Method

This method is ideal for compounds with a chromophore close to the ionizable center, which is the case here.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range from approximately pKa - 2 to pKa + 2 (e.g., pH 1.0 to 5.0).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant aliquot of this stock solution to each buffer solution to create a series of test samples with identical total compound concentration.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs maximally. Plot absorbance at this wavelength versus pH.

-

pKa Determination: The pKa is the pH value at the midpoint of the resulting sigmoidal curve. It can be calculated precisely by fitting the data to the Henderson-Hasselbalch equation.

Aqueous Solubility

Rationale: Aqueous solubility is a critical barrier for many drug candidates. It directly influences bioavailability and dictates the feasibility of developing an intravenous formulation. Given the high predicted LogP, the aqueous solubility of this compound is expected to be low.

Protocol: Shake-Flask Method (OECD Guideline 105)

-

Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vessel.

-

Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved between the dissolved and undissolved solid.

-

Phase Separation: Allow the suspension to settle. Further separation of the solid from the solution is achieved by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the aqueous solubility of the compound at that temperature, typically expressed in mg/L or µg/mL.

Analytical Quantification

A validated, sensitive, and selective analytical method is required for purity determination, stability studies, and pharmacokinetic analysis. For a molecule like 5-Chloro-2-(3-chlorophenoxy)pyridine, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques.[10][11] LC-MS is often preferred in drug development for its applicability to a wider range of compounds without requiring thermal volatility.

Protocol: Reverse-Phase HPLC-MS Method Development

-

Column Selection: Start with a C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm particle size), which is effective for retaining hydrophobic molecules.

-

Mobile Phase: Use a gradient elution to find the optimal separation conditions.

-

Mobile Phase A: 0.1% Formic Acid in Water. (The acid aids in protonation for positive ion mode mass spectrometry).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Acetonitrile is a common organic modifier).

-

Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen can be protonated.

-

Full Scan: First, perform a full scan analysis to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for high selectivity and sensitivity. This involves selecting the precursor ion ([M+H]⁺) and identifying one or two stable, high-intensity product ions after fragmentation.

-

-

Validation: Validate the final method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]

Caption: Workflow for developing a quantitative LC-MS/MS method.

Safety and Handling

As with any chlorinated aromatic compound, 5-Chloro-2-(3-chlorophenoxy)pyridine should be handled with care. While specific toxicity data is not available, data from related compounds like 2-chloro-5-(chloromethyl)pyridine suggest potential for skin and eye irritation and harm if swallowed.[13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Chloro-2-(3-chlorophenoxy)pyridine is a compound with significant potential as a building block in pharmaceutical and chemical research. Its physicochemical profile, characterized by high lipophilicity and low basicity, is a direct consequence of its dihalogenated pyridyl ether structure. While published experimental data is sparse, this guide provides the necessary theoretical framework and robust, standardized protocols to enable researchers to perform a thorough empirical characterization. The accurate determination of its LogP, pKa, solubility, and other properties is a critical, non-negotiable step in unlocking its potential for future applications in drug discovery and materials science.

References

-

PubChem. 5-Chloro-2-(3-methylphenoxy)pyridine. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. 5-Chloro-2-(piperidin-4-yloxy)pyridine Properties. CompTox Chemicals Dashboard. [Link]

-

PubChem. 5-Chloro-2,3-difluoropyridine. National Center for Biotechnology Information. [Link]

-

Phenomenex. Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry. Phenomenex. [Link]

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

RSC Publishing. A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC. RSC Publishing. [Link]

-

Ali, I., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 2021. [Link]

-

Chemsrc. 5-Chloro-3-Fluoro-2-(4-Iodophenoxy)Pyridine. Chemsrc. [Link]

-

Kaupmees, K., et al. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017. [Link]

- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

PubChem. 2-Amino-5-chloropyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. Asian Journal of Chemistry, 2025. [Link]

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity... by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 2012. [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 2022. [Link]

-

ATSDR. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

Kumar, V., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 2020. [Link]

-

Cohizon. 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE - Safety Data Sheet. Cohizon Life Sciences. [Link]

-

Sharma, A., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 2024. [Link]

-

Capot Chemical. MSDS of 2-Chloro-5-(chloromethyl)pyridine. Capot Chemical. [Link]

-

PubChem. 2-Chloro-5-hydroxypyridine. National Center for Biotechnology Information. [Link]

-

Pipzine Chemicals. 5-Chloro-2-cyano-3-nitropyridine Manufacturer & Supplier China. Pipzine Chemicals. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

O'Hagan, D. pKa Data Compiled by R. Williams. [Link]

-

PubChem. 3-Chloropyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 28373-53-7|5-CHloro-2-(3-chlorophenoxy)pyridine|BLD Pharm [bldpharm.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Chloro-2-(3-methylphenoxy)pyridine | C12H10ClNO | CID 66232539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

Molecular Architecture and Synthetic Dynamics of 5-Chloro-2-(3-chlorophenoxy)pyridine: A Technical Guide

Executive Summary

The synthesis and structural optimization of diaryl ethers represent a cornerstone in modern medicinal chemistry, materials science, and agrochemical development. Specifically, 5-Chloro-2-(3-chlorophenoxy)pyridine (CAS: 28373-53-7) serves as a highly versatile pharmacophore and synthetic intermediate[1]. The presence of the ether linkage bridging a pyridine and a phenyl ring establishes a unique "butterfly" conformation, while the dual chlorine substitutions dictate the molecule's electronic distribution, lipophilicity, and metabolic stability. This guide deconstructs the structural pharmacology of this compound and provides a self-validating, causality-driven protocol for its synthesis.

Structural and Electronic Profiling

Diaryl ethers inherently resist planarity. The oxygen atom's sp3 -like hybridization, combined with the steric repulsion between the ortho-protons of the adjacent aromatic rings, forces the molecule into a skewed geometry. This conformational flexibility is critical for navigating complex binding pockets in target proteins.

-

The Pyridine Core: The nitrogen atom in the pyridine ring is inherently electron-withdrawing. When coupled with the 5-chloro substituent, the electron density of the pyridine ring is significantly reduced via inductive effects. This dual electron-withdrawing mechanism drastically lowers the pKa of the pyridine nitrogen, rendering it less basic and less susceptible to oxidative metabolism (e.g., N-oxidation by Cytochrome P450 enzymes).

-

The Phenoxy Ring: The 3-chloro (meta) substitution on the phenoxy ring increases the overall lipophilicity ( logP ) of the molecule without sterically hindering the para position. This specific substitution pattern is often utilized to enhance binding affinity in hydrophobic pockets while leaving the para position open for potential downstream functionalization or targeted metabolic clearance.

Physicochemical Properties Summary

The following table summarizes the core quantitative data for 5-chloro-2-(3-chlorophenoxy)pyridine, providing a baseline for its pharmacokinetic potential[1].

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 28373-53-7 | Unique identifier for sourcing and regulatory tracking. |

| Molecular Formula | C₁₁H₇Cl₂NO | Dictates mass and elemental composition. |

| Molecular Weight | 240.08 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule of 5). |

| Hydrogen Bond Donors | 0 | Enhances membrane permeability. |

| Hydrogen Bond Acceptors | 2 (N, O) | Facilitates targeted protein-ligand interactions. |

| Topological Polar Surface Area | ~22.12 Ų | Excellent cell permeability; potential for blood-brain barrier (BBB) penetration. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |

Synthetic Methodology: SNAr-Driven Etherification

The most robust and scalable method for synthesizing 5-chloro-2-(3-chlorophenoxy)pyridine is via a Nucleophilic Aromatic Substitution ( SNAr )[2]. The 2-position of the pyridine ring is highly activated toward nucleophilic attack due to the adjacent electronegative nitrogen, which stabilizes the resulting anionic Meisenheimer intermediate. The 5-chloro group further enhances this electrophilicity through inductive electron withdrawal.

Step-by-Step Protocol: Self-Validating Synthesis

This protocol is designed to ensure high yield and purity by controlling the kinetic and thermodynamic variables of the SNAr pathway.

-

Reagent Preparation: In an oven-dried, nitrogen-purged 100 mL round-bottom flask, charge 3-chlorophenol (1.0 eq, 10 mmol) and 2,5-dichloropyridine (1.05 eq, 10.5 mmol). Causality: A slight excess of the electrophile ensures complete consumption of the phenol, simplifying downstream purification.

-

Base Addition: Add Cesium Carbonate ( Cs2CO3 , 1.5 eq, 15 mmol). Causality: The large ionic radius of the cesium cation leads to a looser ion pair with the phenoxide anion compared to potassium or sodium. This "cesium effect" significantly enhances the nucleophilicity of the phenoxide, accelerating the SNAr reaction and minimizing side reactions[3].

-

Solvent Selection: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (20 mL, 0.5 M). Causality: As a polar aprotic solvent, DMF effectively solvates the cations without hydrogen-bonding to the nucleophilic phenoxide, maintaining its high reactivity. It also stabilizes the highly polar Meisenheimer transition state.

-

Thermal Activation & Monitoring: Heat the reaction mixture to 100 °C for 12 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) and LC-MS. The complete disappearance of the 3-chlorophenol peak and the emergence of the m/z 240.0 [M+H]+ peak validates the completion of the substitution.

-

Workup and Isolation: Cool the mixture to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Critical Step: Wash the combined organic layers with 5% aqueous LiCl or brine ( 5×30 mL). Causality: DMF is highly miscible with organic solvents; repeated aqueous LiCl washes are required to completely partition DMF into the aqueous phase, preventing contamination during concentration.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure 5-chloro-2-(3-chlorophenoxy)pyridine.

Workflow of the Nucleophilic Aromatic Substitution (SNAr) generating the diaryl ether.

Structure-Activity Relationship (SAR) Mapping

Understanding the logical relationship between the structural nodes of 5-chloro-2-(3-chlorophenoxy)pyridine is essential for rational drug design. The molecule can be divided into three functional domains: the hinge-binding pyridine core, the flexible ether hinge, and the lipophilic phenoxy tail.

Logical relationship map detailing the structural and electronic effects of key substituents.

References

-

Taylor & Francis Online. Recent advances in transition-metal-free arylation by using diaryliodonium salts (Arylation of oxygen nucleophiles). Retrieved from[Link]

Sources

Pharmacological Profiling of 5-Chloro-2-(3-chlorophenoxy)pyridine Derivatives: An In-Depth Technical Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 5-chloro-2-(3-chlorophenoxy)pyridine scaffold represents a highly privileged pharmacophore. By linking a halogenated pyridine ring to a substituted phenoxy group via a flexible ether bridge, this structural motif achieves a precise balance of lipophilicity, metabolic stability, and target-specific binding affinity.

The biological activity of these derivatives spans multiple therapeutic areas, most notably as selective enzyme inhibitors (e.g., COX-2, CDKs) and as potent antiparasitic/antimicrobial agents. The core logic behind utilizing this specific di-chlorinated scaffold lies in its spatial geometry: the ether linkage acts as a flexible hinge, allowing the two aromatic rings to adopt a non-planar, "butterfly" conformation. This 3D architecture is critical for penetrating deep, V-shaped hydrophobic pockets within target proteins, while the chlorine atoms provide essential halogen bonding ( σ -hole interactions) that anchor the molecule to the target's peptide backbone.

Mechanistic Grounding & Target Landscape

Cyclooxygenase-2 (COX-2) Selective Inhibition

Research into pyridinic analogues of NSAIDs (like nimesulide) has demonstrated that replacing a standard nitrobenzene moiety with a halogenated pyridine ring fundamentally alters the COX-1/COX-2 selectivity profile. According to1[1], the introduction of a chlorine atom at specific positions on the phenoxy and pyridine rings significantly enhances COX-2 inhibitory activity. The 5-chloro and 3-chloro substitutions fit precisely into the hydrophobic side pockets of the COX-2 active site, displacing water molecules and increasing the entropic driving force of binding.

Mechanism of COX-2 inhibition by halogenated phenoxypyridine derivatives.

Non-ATP Competitive Kinase Inhibition

Beyond inflammatory pathways, the 3-chlorophenoxy pyridine fragment is highly effective in oncology. As detailed in2[2], these derivatives act as non-ATP competitive inhibitors by targeting the substrate recruitment site of cyclin-dependent kinases (CDK2/Cyclin A). The 3-chloro substitution on the phenoxy ring was empirically determined to be the most active variant (IC50 ~5.7 µM), outperforming unsubstituted or methyl-substituted analogs due to optimal interaction with the secondary hydrophobic pocket of the cyclin groove.

Antimicrobial & Antiparasitic Efficacy

The lipophilic nature of the phenoxypyridine ether linkage allows these compounds to easily traverse complex parasitic cell membranes. Studies on3[3] reveal potent Leishmanicidal and Trypanocidal activity, heavily dependent on the halogen substitution pattern. Furthermore, broader antimicrobial profiling indicates that the 3-chlorophenoxy pyridine moiety disrupts bacterial cell wall integrity, making it a viable scaffold for novel antibiotics[4].

Quantitative Data Analysis

The following table synthesizes the structure-activity relationship (SAR) data across different biological targets, highlighting the versatility of the chlorophenoxypyridine core.

| Target / Assay | Compound Variant | IC50 / MIC | Key Structural Driver | Reference Source |

| COX-2 Enzyme | 2-Chlorophenoxy pyridine analogue | 0.85 µM | Halogen fit in hydrophobic pocket | ACS MedChem[1] |

| CDK2/Cyclin A | 3-Chlorophenoxy pyridine fragment | 5.7 µM | Charge-charge interaction replacement | PMC[2] |

| Leishmania spp. | Phenoxypyridin-tetralone | 12.4 µM | Membrane penetration via lipophilicity | MDPI[3] |

| Bacterial Strains | 3-Chlorophenoxy pyridine | 4-8 µg/mL | Disruption of cell wall integrity | Benchchem[4] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-chloro-2-(3-chlorophenoxy)pyridine derivatives must rely on self-validating experimental systems. The protocols below are designed with built-in causality checks and orthogonal validation steps to eliminate false positives.

Protocol A: Self-Validating High-Throughput Kinase Inhibition Assay

Objective: Determine the IC50 of phenoxypyridine derivatives against CDK2/Cyclin A. Causality Rationale: Fluorescence Polarization (FP) is used as the primary screen because it provides a homogenous, mix-and-read format ideal for high-throughput screening (HTS). However, FP is susceptible to auto-fluorescent compounds. Therefore, Surface Plasmon Resonance (SPR) is mandated as an orthogonal step to prove direct biophysical binding, verifying that the observed inhibition is caused by the drug interacting with the target, not assay interference.

-

Assay Assembly: Incubate 10 nM of fluorescently labeled tracer peptide with 50 nM CDK2/Cyclin A complex in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Tween-20).

-

Compound Dosing: Add the chlorophenoxypyridine derivatives in a 10-point dose-response format (0.1 µM to 100 µM). Include DMSO as a negative vehicle control and a known inhibitor as a positive control.

-

Quality Control (Self-Validation): Calculate the Z'-factor using the positive and negative controls. Proceed only if Z' > 0.6 , ensuring the assay window is robust enough to distinguish true hits from background noise.

-

Orthogonal Validation (SPR): Immobilize the CDK2/Cyclin A complex on a CM5 sensor chip. Flow the hit compounds over the chip. Record the association ( kon ) and dissociation ( koff ) rates to calculate the true equilibrium dissociation constant ( KD ).

Self-validating High-Throughput Screening (HTS) workflow with orthogonal validation.

Protocol B: Antiproliferative Phenotypic Screening with Apoptotic Validation

Objective: Evaluate the antiproliferative activity of derivatives and confirm the mechanism of cell death. Causality Rationale: Standard viability assays (like MTT or Resazurin) only indicate that cells are dying; they do not explain how. To prove that the phenoxypyridine derivative is a targeted therapeutic rather than a non-specific toxin, flow cytometry using Annexin V/PI staining is required to distinguish programmed cell death (apoptosis) from uncontrolled cell lysis (necrosis)[3].

-

Cell Culture & Dosing: Seed target cells (e.g., Leishmania promastigotes or human cancer cell lines) in 96-well plates at 1×104 cells/well. Treat with compounds for 48 hours.

-

Viability Screening: Add Resazurin dye (20 µL of 0.15 mg/mL solution). Incubate for 4 hours and measure fluorescence (Ex 530 nm / Em 590 nm) to determine the IC50.

-

Causality Verification (Flow Cytometry): Harvest cells treated at the IC50 concentration. Wash with cold PBS and resuspend in Annexin V Binding Buffer.

-

Staining & Analysis: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark. Analyze via flow cytometry. A shift towards the Annexin V+/PI- quadrant confirms early apoptosis, validating the compound's specific mechanistic action.

References

-

MDPI - Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one Derivatives. 3

-

Journal of Medicinal Chemistry (ACS Publications) - Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors. 1

-

PubMed Central (NIH) - Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly. 2

-

Benchchem - A Comparative Analysis of the Biological Activities of 3-Chlorophenoxy Pyridine Derivatives. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one Derivatives [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 5-Chloro-2-(3-chlorophenoxy)pyridine experimental protocol

An Application Note for the Synthesis of 5-Chloro-2-(3-chlorophenoxy)pyridine

Introduction and Significance

5-Chloro-2-(3-chlorophenoxy)pyridine is a diaryl ether compound featuring a substituted pyridine ring linked to a chlorophenoxy moiety. Diaryl ether structures are pivotal in medicinal chemistry, agricultural science, and materials science, often forming the core scaffold of pharmacologically active molecules and functional polymers.[1] The synthesis of such molecules is a key task in organic chemistry.

This document provides a detailed experimental protocol for the synthesis of 5-Chloro-2-(3-chlorophenoxy)pyridine via the Ullmann condensation. This classic and robust method involves a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol, offering a reliable pathway to construct the C-O (aryl-ether) bond.[2][3] This guide is intended for researchers and professionals in chemical synthesis and drug development, providing in-depth procedural details, mechanistic insights, and safety protocols.

Reaction Principle: The Ullmann Condensation

The formation of 5-Chloro-2-(3-chlorophenoxy)pyridine is achieved through the Ullmann condensation, a cornerstone reaction in the synthesis of diaryl ethers first reported by Fritz Ullmann in the early 20th century.[1][4] The reaction couples 2,5-dichloropyridine (the aryl halide) with 3-chlorophenol (the nucleophile) in the presence of a copper catalyst and a base.

The key steps in the mechanism are:

-

Deprotonation: An inorganic base, typically potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 3-chlorophenol, forming a more nucleophilic phenoxide.[5][6]

-

Catalyst Activation: The copper catalyst, often a Cu(I) or Cu(II) salt, is believed to form an active copper(I) phenoxide intermediate.[4][7]

-

Oxidative Addition & Reductive Elimination: The aryl halide (2,5-dichloropyridine) coordinates with the copper center, followed by a process that is mechanistically complex but ultimately results in the formation of the new C-O bond and regeneration of the copper catalyst, possibly through Cu(I)/Cu(III) or other complex redox cycles.[8][9]

The overall transformation is a powerful method for creating the stable diaryl ether linkage.

Caption: Overall reaction scheme for the Ullmann condensation.

Materials and Methods

Reagent and Solvent Data

| Compound Name | Role | CAS No. | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2,5-Dichloropyridine | Aryl Halide | 16110-09-1 | C₅H₃Cl₂N | 147.99 | 10.0 | 1.48 g |

| 3-Chlorophenol | Phenol | 108-43-0 | C₆H₅ClO | 128.56 | 11.0 (1.1 eq) | 1.41 g |

| Potassium Carbonate | Base | 584-08-7 | K₂CO₃ | 138.21 | 20.0 (2.0 eq) | 2.76 g |

| Copper(I) Iodide | Catalyst | 7681-65-4 | CuI | 190.45 | 1.0 (0.1 eq) | 190 mg |

| N,N-Dimethylformamide | Solvent | 68-12-2 | C₃H₇NO | 73.09 | - | 20 mL |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thermometer or temperature probe

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

Safety Precautions and Hazard Management

This protocol involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

-

2,5-Dichloropyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11] Avoid inhalation of dust and contact with skin and eyes.[12]

-

3-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[13][14] It is corrosive and can cause burns.[15] It is also toxic to aquatic life with long-lasting effects.[13][16] Handle with extreme care and prevent release into the environment.

-

Copper(I) Iodide: May cause skin and eye irritation.

-

N,N-Dimethylformamide (DMF): A reproductive hazard. Readily absorbed through the skin. Use in a well-ventilated fume hood is essential.

-

Potassium Carbonate: A weak base that can cause irritation upon contact with skin and eyes.[5]

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[12][13][14][17][18]

Detailed Experimental Protocol

Reaction Setup

-

Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.

-

Flame-dry the flask under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.

-

Equip the flask with a reflux condenser and a gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

To the flask, add 2,5-dichloropyridine (1.48 g, 10.0 mmol), 3-chlorophenol (1.41 g, 11.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

-

Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

Reaction Execution

-

Begin vigorous stirring to create a uniform suspension.

-

Heat the reaction mixture to 120-130 °C using an oil bath on a magnetic hotplate.

-

Maintain the reaction at this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

Work-up and Isolation

-

After the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the heat source and allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 100 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts in a separatory funnel.

-

Wash the combined organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

Purify the crude residue by column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure 5-Chloro-2-(3-chlorophenoxy)pyridine.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

-

Dry the final product under high vacuum to remove any residual solvent.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Potassium Carbonate [commonorganicchemistry.com]

- 6. fujc.pp.ua [fujc.pp.ua]

- 7. tandfonline.com [tandfonline.com]

- 8. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]

- 9. Researchers Solve Century-old Mechanistic Puzzle of Copper Catalyst----Chinese Academy of Sciences [english.cas.cn]

- 10. 2,5-Dichloropyridine | C5H3Cl2N | CID 27685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,5-二氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. carlroth.com [carlroth.com]

- 14. lobachemie.com [lobachemie.com]

- 15. nj.gov [nj.gov]

- 16. accustandard.com [accustandard.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-2-(3-chlorophenoxy)pyridine: Method Development and Validation

Introduction & Chemical Profiling

The compound 5-chloro-2-(3-chlorophenoxy)pyridine is a halogenated diaryl ether frequently utilized as a critical intermediate in the development of agrochemicals and active pharmaceutical ingredients (APIs). Developing a robust analytical method for this molecule requires a deep understanding of its physicochemical properties to predict its chromatographic behavior.

-

Hydrophobicity (LogP): The presence of two aromatic rings and two chlorine atoms renders the molecule highly lipophilic (estimated LogP ≈ 4.0). Retention in Reversed-Phase Liquid Chromatography (RPLC) is primarily governed by hydrophobic and van der Waals interactions between the non-polar stationary phase and the analyte[1]. Consequently, the compound will exhibit strong retention on standard alkyl-bonded phases.

-

Ionization Profile (pKa): While pyridine itself is basic (pKa ≈ 5.2), the electron-withdrawing inductive effects of the 5-chloro and 2-phenoxy substituents drastically reduce the electron density on the pyridine nitrogen. This lowers its pKa to <2.0 . At typical acidic mobile phase pH values (e.g., pH 2.7), the molecule remains predominantly un-ionized.

-

Synthetic Context: This compound is typically synthesized via a nucleophilic aromatic substitution ( SNAr ) between 2,5-dichloropyridine and 3-chlorophenol. A stability-indicating and purity-assessing HPLC method must successfully resolve the target product from these more polar, earlier-eluting precursors.

Experimental Design & Causality

To ensure the method is reliable, reproducible, and transferrable, every chromatographic parameter has been selected based on the analyte's structural profile[2].

-

Stationary Phase: An end-capped Octadecylsilane (C18) column is selected. End-capping minimizes secondary interactions between the weakly basic pyridine nitrogen and residual surface silanols, which are the primary cause of peak tailing in RPLC[1].

-

Mobile Phase:

-

Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in LC-MS grade water (pH ≈ 2.7). The acidic buffer ensures any trace basic impurities are ionized and elute early, while the main analyte remains neutral for predictable hydrophobic retention.

-

Mobile Phase B (Organic): 100% Acetonitrile (ACN). ACN provides lower backpressure and better UV transparency at low wavelengths compared to methanol.

-

-

Elution Strategy: A gradient elution starting at 50% B and ramping to 95% B is employed. This ensures that polar synthetic impurities (3-chlorophenol) elute quickly, while the highly hydrophobic target compound is eluted efficiently without excessive band broadening.

-

Sample Diluent: The working standard is prepared in 50:50 ACN:Water. Injecting samples dissolved in 100% strong solvent (ACN) into a highly aqueous initial mobile phase causes solvent-mismatch, leading to peak splitting or fronting. Matching the diluent to the initial gradient conditions prevents this physical distortion.

Method Workflow & Decision Logic

Fig 1: Logical workflow for RPLC method development and validation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By enforcing strict System Suitability Testing (SST) prior to sample analysis, the method guarantees data integrity for every run.

Step 1: Reagent and Mobile Phase Preparation

-

Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

-

Mobile Phase B: Use 100% LC-MS grade Acetonitrile.

-

Diluent: Mix 500 mL of Acetonitrile with 500 mL of ultrapure water.

Step 2: Standard Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-chloro-2-(3-chlorophenoxy)pyridine reference standard into a 10 mL volumetric flask. Dissolve completely in 100% ACN (to ensure initial solubility).

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent (50:50 ACN:Water). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Instrument Setup

Configure the HPLC system equipped with a Photodiode Array (PDA) or UV/Vis detector according to the parameters in Table 1 and the gradient program in Table 2 .

Step 4: System Suitability Testing (SST)

Inject the Diluent (Blank) followed by six consecutive replicate injections of the Working Standard. The system is only deemed "fit for purpose" if it passes the predefined SST criteria (see Table 3 ).

Data Presentation & Chromatographic Conditions

Table 1: HPLC Instrument Parameters

| Parameter | Specification | Rationale |

| Column | C18, 150 mm × 4.6 mm, 3 µm | High theoretical plates for resolving structurally similar impurities. |

| Column Temperature | 30 °C | Stabilizes retention times and reduces mobile phase viscosity. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm internal diameter column. |

| Injection Volume | 5.0 µL | Small volume prevents column overloading and peak distortion. |

| Detection Wavelength | 230 nm (Primary), 254 nm (Ref) | 230 nm captures the maximum π→π∗ absorbance of the diaryl ether. |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A (0.1% FA) | % Mobile Phase B (ACN) | Curve |

| 0.0 | 50 | 50 | Initial |

| 2.0 | 50 | 50 | Isocratic hold to focus analytes |

| 8.0 | 5 | 95 | Linear ramp to elute hydrophobic target |

| 11.0 | 5 | 95 | Wash step to remove strongly retained matrix |

| 11.1 | 50 | 50 | Return to initial conditions |

| 15.0 | 50 | 50 | Column re-equilibration |

Table 3: System Suitability and Expected Retention Data

| Analyte / Parameter | Expected RT (min) | Acceptance Criteria (ICH Q2(R2)) |

| 3-Chlorophenol (Impurity) | ~ 3.5 | Resolution ( Rs ) > 2.0 from adjacent peaks |

| 2,5-Dichloropyridine (Impurity) | ~ 4.8 | Resolution ( Rs ) > 2.0 from adjacent peaks |

| 5-Chloro-2-(3-chlorophenoxy)pyridine | ~ 7.2 | Main Peak |

| Peak Tailing Factor ( Tf ) | N/A | ≤1.5 (Ensures absence of silanol interactions) |

| Retention Time Precision (%RSD) | N/A | ≤1.0% (n=6 replicates) |

| Peak Area Precision (%RSD) | N/A | ≤2.0% (n=6 replicates) |

Method Validation Framework (ICH Q2(R2) Alignment)

To ensure regulatory compliance and scientific integrity, this method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4].

-

Specificity: Demonstrated by injecting a blank (Diluent) to confirm no interfering peaks elute at 7.2 minutes. Furthermore, forced degradation studies (acid, base, peroxide, heat) should be performed to ensure the main peak is spectrally pure (verified via PDA peak purity angle < purity threshold)[4].

-

Linearity & Range: Prepare calibration standards ranging from 10 µg/mL to 150 µg/mL (10% to 150% of the nominal concentration). The correlation coefficient ( R2 ) must be ≥0.999 , demonstrating a proportional detector response[3].

-

Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels. Mean recovery must fall between 98.0% and 102.0%.

-

Robustness: Deliberately vary critical method parameters (e.g., Column Temperature ±5 °C, Flow Rate ±0.1 mL/min, Mobile Phase pH ±0.2 ). The SST criteria (Resolution > 2.0, Tailing < 1.5) must still be met under these altered conditions, proving the method's resilience in routine laboratory environments[3].

References

-

International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." MasterControl. Available at:[Link]

-

IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. Available at:[Link]

-

Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex Technical Resources. Available at:[Link]

-

LCGC International. "RPLC Method Development Strategies Using Stationary Phase and Mobile Phase Screening." ChromatographyOnline. Available at:[Link]

Sources

Application Note: High-Throughput Analysis of 5-Chloro-2-(3-chlorophenoxy)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of 5-Chloro-2-(3-chlorophenoxy)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The methodology leverages the power of Gas Chromatography-Mass Spectrometry (GC-MS) for high-resolution separation and definitive identification. This guide is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step procedure but also the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative for 5-Chloro-2-(3-chlorophenoxy)pyridine

5-Chloro-2-(3-chlorophenoxy)pyridine is a halogenated aromatic ether with significant utility in organic synthesis. Its purity and concentration are critical parameters that can influence the yield and quality of downstream products. Given its chemical nature—a semi-volatile organic compound—Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the analytical technique of choice.[1][2] GC provides the necessary separating power for complex matrices, while MS offers unparalleled specificity for identification and quantification, even at trace levels. This application note details a comprehensive GC-MS method, from sample preparation to data interpretation, designed to deliver accurate and reliable results.

Foundational Principles: Why GC-MS is the Optimal Tool

The selection of GC-MS for the analysis of 5-Chloro-2-(3-chlorophenoxy)pyridine is underpinned by the compound's physicochemical properties. Its volatility allows for efficient vaporization in the GC inlet and transport through the analytical column.[3][4] The presence of chlorine atoms and the aromatic rings in its structure leads to a characteristic mass spectrum upon electron ionization, facilitating unambiguous identification.[5][6]

The methodology described herein is built upon the pillars of Expertise , Trustworthiness , and Authoritative Grounding . Each step is designed to be self-validating, with explanations rooted in established analytical chemistry principles.

Comprehensive Analytical Workflow

The entire analytical process, from sample reception to final report generation, is depicted in the workflow diagram below. This visual representation provides a high-level overview of the sequential steps involved in the GC-MS analysis of 5-Chloro-2-(3-chlorophenoxy)pyridine.

Caption: A flowchart illustrating the key stages in the GC-MS analysis of 5-Chloro-2-(3-chlorophenoxy)pyridine.

Detailed Experimental Protocol

This section provides a granular, step-by-step guide for the analysis.

Reagents and Materials

-

Solvents: HPLC-grade or pesticide-residue grade dichloromethane, hexane, and methanol.[7]

-

Standards: Certified reference material of 5-Chloro-2-(3-chlorophenoxy)pyridine (purity >98%).

-

Internal Standard (IS): A structurally similar, non-interfering compound (e.g., a deuterated analog or another chlorinated aromatic ether with a distinct retention time).

-

Glassware: Volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

Sample Preparation: The Crucial First Step

The goal of sample preparation is to extract the analyte from its matrix and present it in a form suitable for GC-MS analysis.[8] For solid samples, a solvent extraction is employed. For liquid samples, a liquid-liquid extraction (LLE) is recommended.

Protocol for Solid Samples:

-

Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a clean centrifuge tube.

-

Extraction: Add 10 mL of dichloromethane to the tube.

-

Vortexing: Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes to pellet the solid matrix.

-

Collection: Carefully transfer the supernatant (dichloromethane extract) to a clean tube.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

-

Reconstitution: Add the internal standard and dilute to the final volume with dichloromethane in a GC vial.

Protocol for Liquid Samples (Aqueous):

-

Aliquoting: Pipette 5 mL of the liquid sample into a separatory funnel.

-

Extraction: Add 5 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

-

Phase Separation: Allow the layers to separate and collect the lower organic layer.

-

Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentration and Reconstitution: Follow steps 6 and 7 from the solid sample protocol.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of semi-volatile aromatic compounds.[5] |

| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte to the column for trace-level analysis. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of the analyte from potential impurities. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas that provides good chromatographic efficiency. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |

| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra.[2] |

| Acquisition Mode | Full Scan (m/z 50-400) and/or SIM | Full scan for qualitative analysis and library matching; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |

Data Analysis and Interpretation

Identification

The identification of 5-Chloro-2-(3-chlorophenoxy)pyridine is based on a combination of its retention time and its mass spectrum. The retention time should be consistent with that of a certified reference standard analyzed under the same conditions. The mass spectrum should exhibit the characteristic fragmentation pattern of the molecule.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak (M+) is expected at m/z 253, with the characteristic isotopic pattern for two chlorine atoms. Key fragmentation pathways are likely to include:

-

Cleavage of the ether bond: This is a common fragmentation pathway for phenoxy compounds and would result in the formation of a chlorophenoxy radical and a chloropyridinyl cation (or vice versa).[4]

-

Loss of a chlorine atom: Fragmentation may involve the loss of a chlorine radical from the molecular ion.

-

Fragmentation of the pyridine ring: The chloropyridine ring can undergo fragmentation, leading to smaller, characteristic ions.[9]

Predicted Key Fragments:

| m/z | Predicted Fragment Ion | Notes |

| 253 | [M]+ (C11H7Cl2NO) | Molecular ion with the isotopic pattern for two chlorine atoms. |

| 218 | [M - Cl]+ | Loss of a chlorine atom. |

| 128 | [C5H4ClN]+ | Chloropyridinyl cation. |

| 127 | [C6H4ClO]+ | Chlorophenoxy cation. |

| 111 | [C5H4N]+ | Pyridinyl cation after loss of chlorine. |

| 77 | [C6H5]+ | Phenyl cation. |

Quantification

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of 5-Chloro-2-(3-chlorophenoxy)pyridine at different concentrations. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.

Conclusion: A Robust and Reliable Method

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of 5-Chloro-2-(3-chlorophenoxy)pyridine. By understanding the scientific principles behind each step, researchers can confidently implement and adapt this protocol to meet their specific analytical needs. The combination of meticulous sample preparation, optimized GC-MS parameters, and careful data interpretation will ensure the generation of high-quality, defensible data, which is paramount in research, development, and quality control environments.

References

-

A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Gcms.cz. Available at: [Link]

-

Sample Preparation Guidelines for GC-MS. Available at: [Link]

-

Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available at: [Link]

-

GC-MS Sample Preparation. Organomation. Available at: [Link]

-

5-Chloro-2-(3-methylphenoxy)pyridine | C12H10ClNO | CID 66232539. PubChem. Available at: [Link]

-

Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Pyridine, 2-chloro-. NIST WebBook. Available at: [Link]

-

GC/MS/MS Pesticide Residue Analysis. Agilent Technologies. Available at: [Link]

-

Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

-

Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. PMC. Available at: [Link]

-

A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. Available at: [Link]

-

GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. ResearchGate. Available at: [Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Pyridine, 2-chloro- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Purification of 5-Chloro-2-(3-chlorophenoxy)pyridine from reaction mixture

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical challenges associated with the isolation and purification of 5-Chloro-2-(3-chlorophenoxy)pyridine from a crude nucleophilic aromatic substitution (SₙAr) reaction mixture.

This guide bypasses generic advice, focusing instead on the mechanistic causality of your reaction matrix to provide a self-validating, field-proven purification strategy.

Mechanistic Grounding: Understanding Your Reaction Matrix

To purify a molecule effectively, you must first understand why the reaction generated its specific matrix of products and impurities. The synthesis of 5-chloro-2-(3-chlorophenoxy)pyridine relies on the SₙAr reaction between 2,5-dichloropyridine and 3-chlorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO).

Why doesn't the 5-position react? The regioselectivity of this reaction is strictly governed by the electronic properties of the pyridine ring. The C2 position is highly electrophilic due to the adjacent electronegative nitrogen atom, which stabilizes the anionic Meisenheimer intermediate via inductive and resonance effects 1. Conversely, the C5 position is relatively electron-rich, and theoretical models show its C–Cl bond possesses a significantly higher bond dissociation energy 2. This makes the 5-chloro group inert to nucleophilic attack under standard SₙAr conditions, preserving it for downstream palladium-catalyzed cross-couplings 3.

Because of this predictable regiochemistry, your primary purification challenge is not separating regioisomers, but rather separating the target product from unreacted starting materials and high-boiling solvents.

Quantitative Separation Data

Before beginning the protocol, familiarize yourself with the chromatographic behavior of your reaction components.

| Component | Function | Approx. Rf (9:1 Hex:EtOAc) | Visual/Physical Cues | Removal Strategy |

| 2,5-Dichloropyridine | Starting Material | 0.65 | UV Active (254 nm); highly volatile | Silica Gel Chromatography |

| 5-Chloro-2-(3-chlorophenoxy)pyridine | Target Product | 0.45 | UV Active (254 nm) | Isolated via Chromatography |

| 3-Chlorophenol | Nucleophile | 0.20 (streaks) | UV Active; distinct phenolic odor | 1M NaOH Alkaline Wash |

| DMF / DMSO | Reaction Solvent | 0.00 | UV Inactive; high boiling point | Aqueous Extraction |

Purification Workflow

Fig 1. Logical workflow for the isolation and purification of 5-Chloro-2-(3-chlorophenoxy)pyridine.

Self-Validating Step-by-Step Protocol

This protocol uses chemical logic to eliminate impurities sequentially, ensuring that column chromatography is only used for the final separation of non-polar compounds.

Phase 1: Chemoselective Aqueous Workup

-

Quench & Primary Extraction: Dilute the crude reaction mixture with 10 volumes of deionized water. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 50 mL).

-

Causality: The massive dilution crashes the lipophilic organics out of the DMF/DMSO while dissolving the inorganic salts (KCl, K₂CO₃).

-

-

Alkaline Wash (Critical Step): Wash the combined organic layers with 1M NaOH (2 × 50 mL).

-

Causality: 3-Chlorophenol has a pKa of ~9.0. Washing with a strong base (pH > 13) quantitatively deprotonates the phenol into its water-soluble sodium phenolate salt, pulling it entirely into the aqueous layer.

-

Self-Validation Check: Spot the organic layer on a TLC plate before and after this wash. The streaky spot at Rf 0.20 must completely disappear. Furthermore, if you acidify the discarded NaOH layer with 1M HCl, it will turn cloudy as the 3-chlorophenol crashes back out—confirming successful extraction.

-

-

Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water and trace DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Silica Gel Flash Chromatography

-

Column Preparation: Pack a silica gel column using 100% Hexanes.

-

Causality: Both the unreacted 2,5-dichloropyridine and the target product are highly lipophilic. Starting with a non-polar solvent prevents them from co-eluting 4.

-

-

Loading: Dry-load the crude mixture onto a small amount of silica gel to ensure a tight, uniform band.

-

Elution: Run a slow gradient from 100% Hexanes to 95:5 Hexanes:EtOAc.

-

Self-Validation Check: Monitor fractions via TLC under 254 nm UV light. The unreacted 2,5-dichloropyridine ( Rf≈0.65 ) will elute first. The target 5-Chloro-2-(3-chlorophenoxy)pyridine ( Rf≈0.45 ) will elute second. Pool the pure fractions and concentrate to yield the final product.

-

Troubleshooting & FAQs

Q: I have a persistent emulsion during the initial aqueous extraction. How do I break it? A: Emulsions in SₙAr workups are typically caused by high concentrations of polar aprotic solvents (DMF/DMSO) acting as surfactants between water and EtOAc 4. To resolve this, add solid NaCl directly to the separatory funnel. The increased ionic strength of the aqueous layer (salting-out effect) decreases the solubility of the organic solvent, forcing an immediate phase separation.

Q: My NMR shows a singlet at ~2.9 ppm, a singlet at ~2.8 ppm, and a singlet at ~8.0 ppm. What is this impurity and how do I remove it? A: This is residual N,N-Dimethylformamide (DMF). If DMF persists after the brine wash and chromatography, redissolve your product in an organic solvent with very low DMF miscibility (like Methyl tert-butyl ether, MTBE). Wash this organic layer with a 5% (w/v) aqueous Lithium Chloride (LiCl) solution. The lithium ions coordinate strongly with the carbonyl oxygen of DMF, sequestering it entirely into the aqueous phase.

Q: My product and the 2,5-dichloropyridine starting material are co-eluting on the column. What did I do wrong? A: You likely started your column gradient with too much Ethyl Acetate. Because 2,5-dichloropyridine lacks any hydrogen-bond donors, it has virtually no affinity for the silica stationary phase. If your solvent system is even slightly too polar (e.g., 80:20 Hexanes:EtOAc), both the starting material and the product will move with the solvent front. Flush the column with 100% Hexanes for at least 3 column volumes before slowly introducing EtOAc (up to a maximum of 5-10%).

References

-

St. John, P. C. et al. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society (ACS Publications). Available at:[Link]

-

Roizen, J. L. et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC (National Institutes of Health). Available at:[Link]

Sources

Identifying impurities in 5-Chloro-2-(3-chlorophenoxy)pyridine synthesis

Technical Support Center: Impurity Profiling & Troubleshooting for 5-Chloro-2-(3-chlorophenoxy)pyridine Synthesis

Welcome to the Process Chemistry Technical Support Center. As drug development professionals, ensuring the purity of active pharmaceutical ingredient (API) intermediates is critical for downstream success and regulatory compliance. The synthesis of 5-chloro-2-(3-chlorophenoxy)pyridine via Nucleophilic Aromatic Substitution (SNAr) is a robust transformation, but it is susceptible to specific impurity-generating pathways. In accordance with[1], any impurity exceeding the 0.05% identification threshold must be structurally characterized and controlled. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you master this synthesis.

Mechanistic Pathway & Impurity Origins

To control impurities, we must first understand the causality of the reaction. The SNAr reaction between 2,5-dichloropyridine and 3-chlorophenol is driven by the electron-withdrawing nature of the pyridine nitrogen. The nitrogen atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and stabilizes the negative charge of the intermediate (Meisenheimer complex) when attack occurs at the C2 position.

However, deviations in stoichiometry, solvent dryness, or thermal control can activate competing pathways, as illustrated below.

Fig 1. SNAr pathway of 5-chloro-2-(3-chlorophenoxy)pyridine and major impurity branches.

Troubleshooting FAQs

Q: Why am I observing the regioisomer 2-chloro-5-(3-chlorophenoxy)pyridine, and how can I suppress it? A: While the C2 position is highly activated by the adjacent pyridine nitrogen, the C5 position is relatively electron-rich and less prone to nucleophilic attack. However, at elevated temperatures (e.g., >150 °C), the thermal energy can overcome the higher activation barrier for C5 attack. To suppress this, lower the reaction temperature to 120–130 °C. If the reaction is too slow at this temperature, consider switching from K₂CO₃ to a more soluble base like Cs₂CO₃ to increase the effective concentration of the reactive phenoxide nucleophile, allowing for milder conditions.

Q: My LC-MS shows a significant peak at m/z 332.0. What is this, and how do I prevent it? A: A mass of 332.0 [M+H]⁺ corresponds to the bis-substituted impurity, 2,5-bis(3-chlorophenoxy)pyridine. This occurs when excess 3-chlorophenol reacts with your newly formed product. The C5 chlorine in your product is slightly activated by the new phenoxy group at C2. To prevent this, strictly control your stoichiometry (use exactly 1.00 to 1.05 equivalents of 3-chlorophenol) and implement strict In-Process Control (IPC) monitoring via HPLC. Quench the reaction immediately once the starting 2,5-dichloropyridine drops below 1% area.

Q: I have a highly polar impurity that stays at the baseline on normal-phase TLC. What is it? A: This is likely 5-chloro-2-pyridone (or its tautomer, 5-chloropyridin-2-ol), resulting from the hydrolysis of 2,5-dichloropyridine. This happens when water is present in your solvent or base, generating hydroxide ions that outcompete the phenoxide. Ensure your NMP/DMF is anhydrous and your K₂CO₃ is oven-dried.

Analytical Identification of Impurities

Accurate identification is the cornerstone of trust in process chemistry. Below is a diagnostic table to help you rapidly identify impurities using standard LC-MS and ¹H NMR techniques.

| Compound Classification | Mechanism of Formation | LC-MS (ESI+) [M+H]⁺ | Key ¹H NMR Diagnostic Shift (CDCl₃, 400 MHz) |

| Target Product: 5-Chloro-2-(3-chlorophenoxy)pyridine | SNAr at C2 | 240.0 | ~6.90 ppm (d, J=8.8 Hz, C3-H of pyridine) |

| Regioisomer: 2-Chloro-5-(3-chlorophenoxy)pyridine | SNAr at C5 | 240.0 | ~8.20 ppm (d, J=2.8 Hz, C6-H of pyridine shifted) |

| Bis-substituted: 2,5-Bis(3-chlorophenoxy)pyridine | SNAr at C2 & C5 | 332.0 | Absence of characteristic C5-Cl deshielding effects |

| Hydrolysis Product: 5-Chloro-2-pyridone | OH⁻ attack at C2 | 130.0 | Broad NH/OH peak ~13.0 ppm; highly polar on TLC |

Optimized, Self-Validating Experimental Protocol

This protocol is adapted from established industrial methodologies for the functionalization of dihalopyridines [2], optimized to incorporate self-validating quality control steps.

Reagents:

-

2,5-Dichloropyridine: 10.0 g (67.6 mmol, 1.0 eq)

-

3-Chlorophenol: 9.1 g (70.9 mmol, 1.05 eq)

-

Potassium Carbonate (K₂CO₃, oven-dried at 120 °C): 18.7 g (135.2 mmol, 2.0 eq)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP): 100 mL

Step-by-Step Methodology:

-

System Validation (Moisture Control): Charge the reaction vessel with 100 mL of anhydrous NMP and 18.7 g of dried K₂CO₃. Self-Validation Step: Withdraw a 1 mL aliquot and perform a Karl Fischer titration. Proceed only if water content is < 0.05% to preclude the formation of 5-chloro-2-pyridone.

-

Reagent Addition: Under a nitrogen atmosphere, add 9.1 g of 3-chlorophenol. Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the potassium phenoxide salt.

-

Substrate Addition & Heating: Add 10.0 g of 2,5-dichloropyridine. Gradually heat the reaction mixture to 130 °C. Causality Note: Heating gradually prevents thermal spikes that favor the kinetic C5 regioisomer.

-

In-Process Control (IPC): After 4 hours, withdraw a 0.5 mL sample, quench with water, extract into EtOAc, and analyze via HPLC (254 nm). Self-Validation Step: The reaction is deemed complete when 2,5-dichloropyridine is ≤ 1.0%. Do not exceed 6 hours of heating to prevent the accumulation of the bis-substituted impurity.

-

Workup: Cool the mixture to room temperature. Slowly pour the reaction into 400 mL of ice-cold distilled water under vigorous stirring. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

-

Purification: Wash the combined organic layers with 5% aqueous NaOH (2 x 100 mL) to remove any unreacted 3-chlorophenol, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Isolation: Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate = 9:1) to yield the pure 5-chloro-2-(3-chlorophenoxy)pyridine.

References

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from[Link]

- Kureha Corporation. (2018). Azole derivative, intermediate compound, method for producing azole derivative, agent for agricultural and horticultural use, and material protection agent for industrial use (Patent No. AU2018365928B2). Google Patents.

Sources

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. AU2018365928B2 - Azole derivative, intermediate compound, method for producing azole derivative, agent for agricultural and horticultural use, and material protection agent for industrial use - Google Patents [patents.google.com]

Degradation pathways of 5-Chloro-2-(3-chlorophenoxy)pyridine

APAC Technical Support Center | Advanced Chemical Degradation Pathways Location: Singapore | Last Updated: March 12, 2026

Welcome to the Technical Support Center for the degradation analysis of 5-Chloro-2-(3-chlorophenoxy)pyridine . This compound, characterized by its dual halogenated aromatic rings (a chloropyridine and a chlorophenoxy moiety) linked via an ether bond, presents unique challenges in environmental remediation, pharmaceutical intermediate processing, and agrochemical residue analysis.

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistic causality, providing self-validating protocols and troubleshooting insights grounded in authoritative literature.

Part 1: Pathway Visualization

The degradation of diaryl ether structures fundamentally relies on the initial cleavage of the ether bond, followed by the sequential or parallel dechlorination of the resulting phenolic and pyridinolic intermediates[1][2].

Degradation pathway of 5-Chloro-2-(3-chlorophenoxy)pyridine via ether cleavage and dechlorination.

Part 2: Troubleshooting Guide & FAQs

Q1: During UV/TiO2 photocatalysis, HPLC shows the parent compound disappearing rapidly, but Total Organic Carbon (TOC) remains high. Why is mineralization stalling? A1: You are observing a kinetic bottleneck at the ring cleavage stage. The initial ether bond cleavage is rapid due to the high susceptibility of the ether linkage to hydroxyl radical (•OH) attack. However, the resulting 5-chloro-2-pyridinol and 3-chlorophenol are highly recalcitrant. The electron-withdrawing nature of the nitrogen atom in the pyridine ring stabilizes the C-Cl bond against oxidative attack. Solution: Ensure you are not relying solely on direct photolysis. While direct photolysis drives zero-order chloride evolution (dechlorination), the actual degradation of the pyridine moiety strictly requires the presence of a photocatalyst like TiO2 to generate sufficient •OH radicals for ring opening.

Q2: In anaerobic microbial degradation assays, why does 3-chlorophenol accumulate without converting to phenol? A2: Reductive dechlorination of 3-chlorophenol to phenol is highly dependent on the redox potential of your system and the availability of electron donors[2]. If the system is not sufficiently reduced (e.g., ORP > -200 mV), reductive dehalogenases will not function. Solution: Supplement the media with an external electron donor like lactate or acetate. The fermentation of these substrates generates H2, which serves as the ultimate electron donor for the dehalogenation process, driving the conversion of 3-chlorophenol to phenol[2].